

Application Notes and Protocols for High-Efficiency PM6:Y6 Organic Solar Cells

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Compound of Interest

Compound Name: HAC-Y6

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These application notes provide detailed protocols and fabrication techniques for achieving high-performance organic solar cells (OSCs) based on the PM6:Y6 active layer blend. The following sections offer a comprehensive guide, from substrate preparation to device characterization, including data on the impact of various processing parameters on device performance.

Introduction

The donor-acceptor pair of polymer PM6 (PBDB-T-2F) and the small molecule acceptor Y6 has emerged as a leading material system for high-efficiency single-junction organic solar cells.^[1] Achieving power conversion efficiencies (PCEs) exceeding 17% is now commonplace for this blend.^[2] This high performance is attributed to the complementary absorption spectra of PM6 and Y6, efficient charge generation, and reduced voltage losses.^{[3][4]} However, realizing optimal device performance is highly sensitive to the fabrication process. This document outlines key fabrication techniques and protocols to reliably produce high-efficiency PM6:Y6 solar cells.

Device Architectures

PM6:Y6 solar cells can be fabricated in two primary device architectures: conventional and inverted. The choice of architecture influences the selection of interfacial layers and can impact device performance and stability.^[5]

- **Conventional Architecture:** In this structure, the hole transport layer (HTL) is deposited on the transparent conductive oxide (TCO) anode, followed by the PM6:Y6 active layer, the electron transport layer (ETL), and the metal cathode. A typical conventional device stack is: ITO / HTL / PM6:Y6 / ETL / Ag.
- **Inverted Architecture:** The inverted structure reverses the order of charge collection, with the ETL deposited on the TCO cathode, followed by the active layer, HTL, and a high-work-function metal anode. A common inverted device stack is: ITO / ETL / PM6:Y6 / HTL / Ag.

Experimental Protocols

Substrate Preparation

Proper substrate cleaning is crucial for achieving high-quality films and reliable device performance. The following protocol is for indium tin oxide (ITO) coated glass substrates.

- Sequentially sonicate the ITO substrates in a bath of detergent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a stream of high-purity nitrogen gas.
- Treat the substrates with UV-ozone for 15 minutes immediately before depositing the next layer to improve the wettability and work function of the ITO surface.

Interfacial Layer Deposition

Interfacial layers are critical for efficient charge extraction and transport, minimizing recombination at the interfaces, and improving device stability.

Hole Transport Layer (HTL) for Conventional Devices:

- **PEDOT:PSS:** Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is a commonly used HTL.
 - Spin-coat a filtered PEDOT:PSS solution onto the pre-cleaned ITO substrate at 3000-5000 rpm for 30-60 seconds.
 - Anneal the film at 150°C for 15 minutes in air.

- Self-Assembled Monolayers (SAMs): SAMs like [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) and its derivatives can be used as an alternative to PEDOT:PSS, often leading to improved performance and stability.
 - Prepare a dilute solution of the SAM material in a suitable solvent (e.g., isopropanol).
 - Spin-coat the SAM solution onto the ITO substrate.
 - Anneal as required by the specific SAM material.

Electron Transport Layer (ETL) for Inverted Devices:

- ZnO Nanoparticles: Zinc oxide nanoparticles offer good electron mobility and are widely used as an ETL.
 - Spin-coat a ZnO nanoparticle suspension in isopropanol onto the ITO substrate at 2000-4000 rpm for 30-60 seconds.
 - Anneal the film at 150-200°C for 15-30 minutes in air.
- PFN-Br: Poly[(9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] dibromide (PFN-Br) is another effective ETL.
 - Prepare a solution of PFN-Br in methanol (e.g., 0.5 mg/mL).
 - Spin-coat the PFN-Br solution onto the ITO at 3000-5000 rpm for 30 seconds.
 - Anneal at 100°C for 1 minute.

Active Layer Deposition

The morphology of the PM6:Y6 bulk heterojunction (BHJ) active layer is a critical determinant of device performance. Spin-coating is the most common lab-scale deposition technique.

- Solution Preparation:
 - Dissolve PM6 and Y6 in a suitable solvent, typically chloroform (CF) or chlorobenzene (CB), at a specific donor:acceptor weight ratio (commonly 1:1.2). The total concentration is

usually in the range of 16-20 mg/mL.

- Add a solvent additive to optimize the film morphology. 1-chloronaphthalene (CN) is a widely used additive at a concentration of 0.5-1.0 vol%. Other additives like 1,2-dimethylnaphthalene (DMN) have also been shown to be effective.
- Stir the solution overnight in a nitrogen-filled glovebox to ensure complete dissolution.
- Spin-Coating:
 - Transfer the prepared solution onto the substrate with the deposited interfacial layer.
 - Spin-coat at a speed of 2000-4000 rpm for 30-60 seconds.
- Post-Deposition Annealing:
 - Thermally anneal the active layer film at a temperature between 80°C and 110°C for 5-10 minutes to optimize the phase separation and crystallinity.

Top Electrode Deposition

Finally, a metal electrode is deposited to complete the device.

- Transfer the substrates into a thermal evaporator.
- Deposit a thin layer of an interfacial material if necessary (e.g., MoO₃ for conventional devices or an ETL for inverted devices).
- Thermally evaporate the metal electrode (typically 100 nm of silver or aluminum) at a high vacuum ($< 10^{-6}$ Torr).

Data Presentation

The following tables summarize the performance of PM6:Y6 solar cells under various fabrication conditions reported in the literature.

Table 1: Effect of Solvent Additives on PM6:Y6 Device Performance

Donor:Acceptor Ratio	Solvent	Additive (vol%)	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
1:1.2	Chloroform	0.8% CN	17.06	-	-	-	
-	o-xylene	DMN	15.51	-	-	-	
-	-	0.5% CN	15.70	-	-	0.691	

Table 2: Performance of PM6:Y6 Devices with Different Interfacial Layers

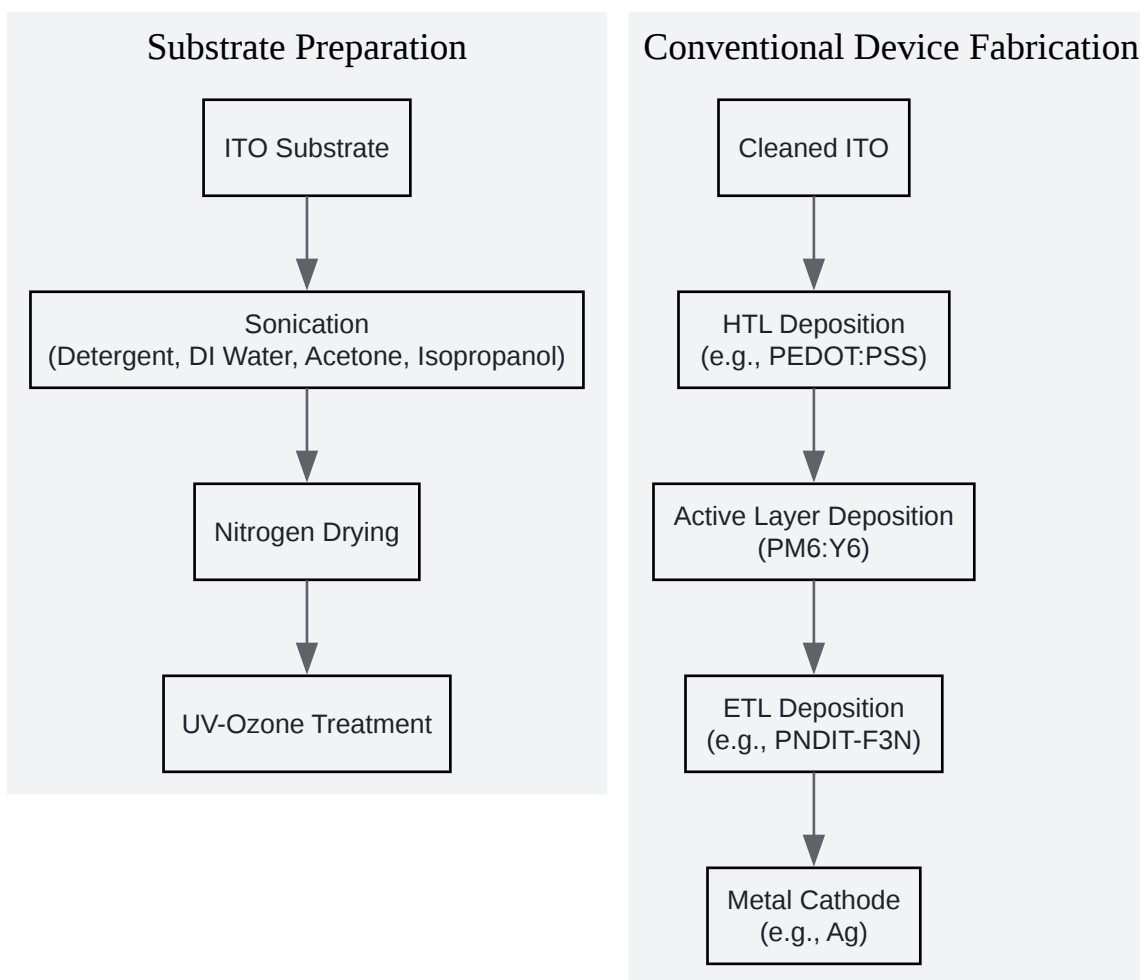
Device Architecture	HTL	ETL	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
Conventional	Me-4PACz	PNDIT-F3N	17.06	-	-	-	
Conventional	2PACz	PNDIT-F3N	15.67	0.813	27.03	71.29	
Conventional	MoO ₃	PNDIT-F3N	-	-	-	-	

Table 3: Impact of Ternary Component Addition to PM6:Y6 Blends

Ternary Component	Doping Ratio (wt%)	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
None (Binary)	0	16.72	-	-	-	
IO-4Cl	-	17.49	0.894	-	75.58	
D18-Cl	20	16.08	0.81	28.13	70.25	

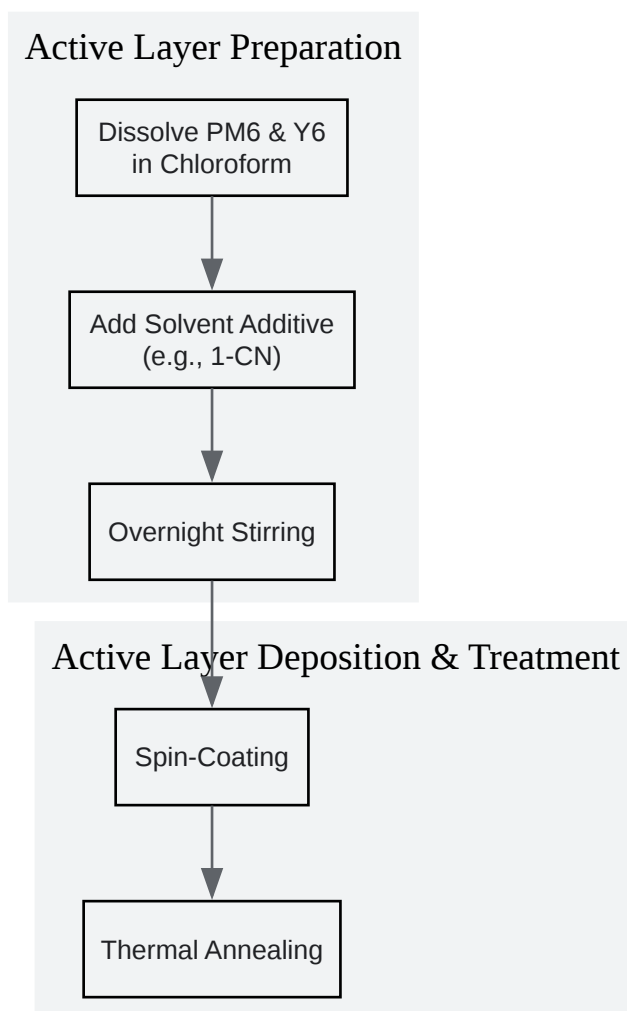
Visualizations

The following diagrams illustrate key experimental workflows for the fabrication of PM6:Y6 solar cells.



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Caption: Workflow for substrate preparation and conventional device fabrication.



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Caption: Protocol for active layer solution preparation and deposition.

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